molecular formula C20H16ClN3O3S B2915866 methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536715-48-7

methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2915866
CAS No.: 536715-48-7
M. Wt: 413.88
InChI Key: HKYNQTDPCGLBFZ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3, a thioether linkage at position 2, and a methyl propanoate ester. The pyrimidoindole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYNQTDPCGLBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a derivative of pyrimidoindole compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H16ClFN4O2SC_{24}H_{16}ClFN_{4}O_{2}S, with a molecular weight of approximately 478.93 g/mol. The structure features a pyrimidoindole core with a thioether linkage to a propanoate moiety, which is critical for its biological interactions.

The mechanism of action of this compound likely involves interactions with specific biological targets such as enzymes and receptors. The compound may modulate the activity of these targets by fitting into their active sites, potentially inhibiting or enhancing their functions.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptors : It could interact with various receptors, influencing downstream signaling cascades.

Antimicrobial Activity

Research has indicated that pyrimidoindole derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In cell-based assays, it was found to modulate NF-kB signaling pathways, which are crucial in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .

Anticancer Potential

This compound has shown promise in preclinical models for cancer treatment. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies

  • NF-kB Modulation : A study involving human monocytic THP-1 cells demonstrated that the compound prolonged NF-kB activation induced by lipopolysaccharide (LPS), suggesting its role as a coadjuvant in enhancing immune responses .
  • Antibacterial Screening : In a comprehensive screening of various pyrimidoindole derivatives, this compound was identified as one of the most potent compounds against Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

Studies have focused on the SAR of pyrimidoindoles to identify structural features that enhance biological activity. The presence of the chlorophenyl group and thioether linkage has been linked to increased binding affinity to biological targets .

Structural Feature Biological Activity
Chlorophenyl GroupEnhanced antibacterial activity
Thioether LinkageImproved enzyme inhibition
Pyrimidoindole CoreAnticancer properties

Comparison with Similar Compounds

Ethyl 2-((3-(4-Fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate

This compound () replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent and substitutes the methyl propanoate with an ethyl acetate moiety. The shorter ethyl acetate chain may decrease lipophilicity compared to the methyl propanoate derivative, influencing solubility and bioavailability .

2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide

Described in , this analogue features a methyl group at position 3 of the pyrimidoindole core and an acetamide-linked p-tolyl group. The amide group enhances hydrogen-bonding capacity, which could improve target engagement but may reduce metabolic stability compared to the ester group in the target compound. The methyl substituent at position 3 may sterically hinder interactions with hydrophobic binding pockets .

TLR4 Ligands from

Compounds 32, 33, and 34 () share the pyrimidoindole core but incorporate cyclohexyl acetamide, benzamide, and octanamide groups. These modifications enhance selectivity for Toll-like receptor 4 (TLR4), with compound 34 showing improved activity due to its longer aliphatic chain. The absence of an ester group in these analogues highlights the importance of amide functionalities in TLR4 binding, suggesting divergent structure-activity relationships (SAR) compared to the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Thioether linkage formation : Reacting a pyrimidoindolone precursor with a thiol-containing propanoate derivative under basic conditions (e.g., NaOH in dichloromethane) .
  • Crystallization and purification : Use recrystallization in ethanol or methanol to improve purity, as demonstrated in structurally similar pyrimidine derivatives (yield: ~75–83%) .
  • Optimization : Adjust reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (e.g., 1:1.2 for thiol:pyrimidoindolone) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry of the pyrimidoindole core (mean C–C bond deviation: 0.005 Å; R-factor: 0.054) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm; methyl propanoate protons at δ 3.6–3.8 ppm) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1709 cm1^{-1}, C–S stretch at ~1223 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or oxidoreductases). Include controls like known inhibitors (e.g., staurosporine) .
  • Dose-response studies : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values. Replicate experiments in triplicate to ensure statistical validity .

Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50_{50}) and assess variability sources (e.g., assay conditions, cell lines) .
  • Theoretical alignment : Link discrepancies to differences in molecular docking models or conformational flexibility of the pyrimidoindole ring .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

  • Methodological Answer :

  • Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Monitor by LC-MS for breakdown products .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations : Simulate binding to protein targets (e.g., 100 ns trajectories) using AMBER or GROMACS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data versus computational predictions for this compound?

  • Methodological Answer :

  • Validate force fields : Compare MD-derived conformers with X-ray data to refine torsional parameters for the pyrimidoindole core .
  • Revisit symmetry constraints : Check for disordered atoms in crystallographic models (common in heteroaromatic systems) .

Experimental Design Frameworks

Q. What theoretical frameworks guide the study of this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Systems biology : Integrate omics data (proteomics, metabolomics) to map interaction networks .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., 4-chlorophenyl vs. methoxy analogs) .

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